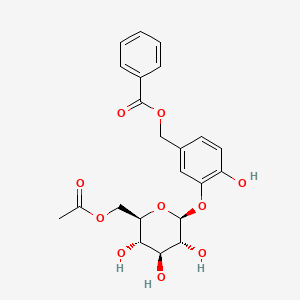

Siebolside A

Description

Siebolside A is a flavonoid glycoside isolated from the bark of Populus tomentosa, a species known for its medicinal properties. Flavonoid glycosides like this compound are typically composed of a flavan backbone conjugated with sugar moieties, which influence their solubility, bioavailability, and biological activity. These compounds are valued for their antioxidant, anti-inflammatory, and metabolic regulatory properties, making them subjects of interest in phytochemical research .

Properties

Molecular Formula |

C22H24O10 |

|---|---|

Molecular Weight |

448.4 g/mol |

IUPAC Name |

[3-[(2S,3R,4S,5S,6R)-6-(acetyloxymethyl)-3,4,5-trihydroxyoxan-2-yl]oxy-4-hydroxyphenyl]methyl benzoate |

InChI |

InChI=1S/C22H24O10/c1-12(23)29-11-17-18(25)19(26)20(27)22(32-17)31-16-9-13(7-8-15(16)24)10-30-21(28)14-5-3-2-4-6-14/h2-9,17-20,22,24-27H,10-11H2,1H3/t17-,18-,19+,20-,22-/m1/s1 |

InChI Key |

FUCUESRRBJSDMA-OUUKCGNVSA-N |

Isomeric SMILES |

CC(=O)OC[C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)OC2=C(C=CC(=C2)COC(=O)C3=CC=CC=C3)O)O)O)O |

Canonical SMILES |

CC(=O)OCC1C(C(C(C(O1)OC2=C(C=CC(=C2)COC(=O)C3=CC=CC=C3)O)O)O)O |

Synonyms |

2-hydroxy-5-((benzoyloxy)methyl)phenyl (6'-O-acetyl) beta-D-glucopyranoside siebolside A |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Siebolside B

- Structural Features : Siebolside B (C₂₀H₂₂O₉) shares a flavan core with Siebolside A but differs in glycosylation patterns or hydroxyl group positioning, as inferred from its molecular formula and fragmentation patterns in mass spectrometry (e.g., [M + Na]⁺ at m/z 429.1108) .

- Pharmacological Activities: Allergy-Preventive: Inhibits histamine release in mast cells, similar to Sakuranin . Antioxidant: Scavenges free radicals via phenolic hydroxyl groups, as demonstrated in DPPH assays .

- Physicochemical Properties : Retention time (66.30 min) and UV maxima (195, 229, 283 nm) suggest polar characteristics due to glycosylation .

Sakuranin (C₂₂H₂₄O₁₀)

- Structural Features: A flavanone glycoside with a glucoside moiety attached to the C7 position. Its molecular ion [M + Na]⁺ (m/z 471.1228) distinguishes it from Siebolside B .

- Pharmacological Activities :

- Key Difference: Sakuranin’s additional methyl group (C22 vs.

Isosakuranin

- Structural Features : An isomer of Sakuranin with altered glycosylation (retention time: 76.92 min vs. 73.75 min for Sakuranin) .

- Pharmacological Overlap : Shares allergy-preventive activity with Siebolside B but lacks documented anti-inflammatory effects .

Functional and Bioactivity Comparison

Table 1: Structural and Functional Comparison of this compound Analogs

| Compound | Molecular Formula | Molecular Weight | Retention Time (min) | Key Activities |

|---|---|---|---|---|

| Siebolside B | C₂₀H₂₂O₉ | 406.39 | 66.30 | Antioxidant, Allergy-Preventive |

| Sakuranin | C₂₂H₂₄O₁₀ | 448.42 | 73.75 | Anti-Inflammatory, Antihyperlipidemic |

| Isosakuranin | C₂₂H₂₄O₁₀ | 448.42 | 76.92 | Allergy-Preventive |

Table 2: Pharmacological Mechanisms

Q & A

Q. How can researchers ensure this compound’s preclinical data meet reproducibility standards?

- Methodological Answer : Follow ARRIVE guidelines for animal studies (e.g., randomization, blinding). Deposit raw data (spectra, dose-response curves) in open-access repositories (e.g., Zenodo). Include detailed experimental workflows in supplementary materials, as per the Beilstein Journal’s requirements .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.